(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride (9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408936-43-4
VCID: VC11614521
InChI: InChI=1S/C20H22N2O3.ClH/c21-10-13-9-14(23)11-22(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19,23H,9-12,21H2;1H/t13-,14-;/m1./s1
SMILES:
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.9 g/mol

(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride

CAS No.: 2408936-43-4

Cat. No.: VC11614521

Molecular Formula: C20H23ClN2O3

Molecular Weight: 374.9 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride - 2408936-43-4

Specification

CAS No. 2408936-43-4
Molecular Formula C20H23ClN2O3
Molecular Weight 374.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H22N2O3.ClH/c21-10-13-9-14(23)11-22(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19,23H,9-12,21H2;1H/t13-,14-;/m1./s1
Standard InChI Key WFZYQMAJULKLQV-DTPOWOMPSA-N
Isomeric SMILES C1[C@H](CN([C@H]1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl
Canonical SMILES C1C(CN(C1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound features a pyrrolidine ring substituted at the 2-position with an aminomethyl group and at the 4-position with a hydroxyl group, both in the R configuration. The Fmoc group, a hallmark of peptide synthesis, is esterified to the pyrrolidine nitrogen. The hydrochloride salt enhances solubility in polar solvents, critical for laboratory and industrial applications. The molecular formula is C₂₀H₂₃ClN₂O₃, with a molar mass of 374.86 g/mol .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₃ClN₂O₃
Molar Mass374.86 g/mol
SMILES NotationC1CC@HCOC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
logP (Predicted)3.72 (Consensus)
Solubility (Water)0.0067 mg/mL (ESOL)

The stereochemistry at the 2R and 4R positions confers chiral specificity, making the compound valuable for asymmetric synthesis .

Spectroscopic and Computational Data

Computational models predict moderate gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system applications . The compound’s topological polar surface area (TPSA) is 26.3 Ų, indicative of moderate hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Routes and Optimization

The compound is synthesized via Fmoc protection of (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine. A representative method involves reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the pyrrolidine precursor under anhydrous conditions .

Table 2: Comparative Synthesis Conditions and Yields

MethodSolventTemperatureYieldSource
Hydrazine/diethyl etherDiethyl ether0–20°C99%
Hydrazine hydrate/water-acetonitrileWater/ACN0–20°C95%

Optimal yields (99%) are achieved using hydrazine in diethyl ether at ice-bath temperatures, followed by gradual warming . The hydrochloride salt is precipitated by concentrating the reaction mixture and washing with water .

Purification and Quality Control

Post-synthesis purification involves vacuum distillation to remove volatiles, followed by recrystallization from aqueous ethanol. Analytical HPLC and chiral chromatography confirm enantiomeric excess (>99%) .

Hazard CodeDescriptionPrecautionary CodeMitigation Strategy
H315Causes skin irritationP264, P280Wear gloves and protective clothing
H319Causes serious eye irritationP305+P351+P338Rinse eyes immediately with water
H335May cause respiratory irritationP261, P271Use in well-ventilated areas

Environmental and Regulatory Considerations

The European Chemicals Agency (ECHA) mandates labeling under EC 983-796-0. Shipping requires Excepted Quantity (EQ) packaging for air transport, limited to 25 g per container .

Applications in Pharmaceutical Research

Role in Peptide Synthesis

The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its orthogonal deprotection under mild basic conditions (e.g., piperidine) enables sequential peptide elongation without side-chain interference .

Chiral Catalysis and Drug Design

The (2R,4R)-pyrrolidine motif is a scaffold for organocatalysts in asymmetric aldol and Michael reactions. Derivatives of this compound have been investigated as inhibitors of CYP2C19 and CYP2C9 isoforms, relevant to drug metabolism studies .

Table 4: Enzyme Inhibition Profile

EnzymeInhibition PotentialRelevanceSource
CYP2C19YesDrug-drug interaction modulation
CYP2C9YesAnticoagulant metabolism

Future Research Directions

  • Bioconjugation Techniques: Exploring site-specific labeling of proteins via Fmoc-mediated coupling.

  • Polymer-Supported Synthesis: Immobilizing the compound on resins for continuous-flow manufacturing.

  • Toxicological Profiling: Long-term studies on respiratory and dermal exposure risks.

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